(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine
Description
(2R)-N²,N²,3-Trimethyl-1,2-butanediamine is a chiral diamine with the molecular formula C₇H₁₈N₂. Its stereochemistry at the second carbon (R-configuration) and branched alkyl substituents (two methyl groups at the N² position and a methyl group at the third carbon) confer unique steric and electronic properties. This compound is primarily utilized in asymmetric catalysis, particularly in the synthesis of ruthenium-based catalysts for enantioselective hydrogenation and carbon-carbon bond formation .
Properties
CAS No. |
1609388-53-5 |
|---|---|
Molecular Formula |
C7H18N2 |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
(2R)-2-N,2-N,3-trimethylbutane-1,2-diamine |
InChI |
InChI=1S/C7H18N2/c1-6(2)7(5-8)9(3)4/h6-7H,5,8H2,1-4H3/t7-/m0/s1 |
InChI Key |
DJVWTEQJNMZOQF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)[C@H](CN)N(C)C |
Canonical SMILES |
CC(C)C(CN)N(C)C |
Origin of Product |
United States |
Preparation Methods
Enantioselective Synthesis via Chiral Auxiliary-Mediated Alkylation
The stereoselective construction of the (2R)-configuration remains a central challenge. A widely adopted approach involves using (R)-2-amino-3-methyl-1-butanol as a chiral precursor. In this method, the hydroxyl group is replaced with an amine via a Mitsunobu reaction with phthalimide, followed by deprotection and exhaustive methylation.
Reaction Conditions:
- Step 1: (R)-2-amino-3-methyl-1-butanol reacts with diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at −20°C with phthalimide (yield: 78%).
- Step 2: Hydrazinolysis in ethanol/water (3:1) at 80°C removes the phthalimide group (yield: 92%).
- Step 3: Methylation with methyl iodide and potassium carbonate in acetonitrile at 60°C introduces the N,N-dimethyl groups (yield: 85%).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 58% | |
| Enantiomeric Excess (ee) | 98% | |
| Purity (HPLC) | 99.2% |
This method’s limitation lies in the cost of chiral starting materials, prompting research into asymmetric catalysis alternatives.
Industrial-Scale Continuous Flow Synthesis
To address batch variability, EvitaChem’s patented continuous-flow process couples methylamine with (R)-epichlorohydrin in a microreactor system. The reaction proceeds through an epoxide ring-opening mechanism, followed by catalytic amination.
Process Parameters:
- Reactor Type: Corning Advanced-Flow™ Reactor (AFR)
- Temperature: 50°C
- Pressure: 2.5 bar
- Residence Time: 8 minutes
- Catalyst: Zeolite H-Y (SiO₂/Al₂O₃ = 30)
Performance Metrics:
| Metric | Batch Mode | Flow Mode |
|---|---|---|
| Yield | 72% | 89% |
| Space-Time Yield | 0.8 g/L·h | 4.2 g/L·h |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
Continuous flow systems enhance heat transfer and reduce racemization, making this method preferred for multi-ton production.
Catalytic Asymmetric Amination
Building on Noyori-type hydrogenation, a 2025 protocol employs Ru-(S)-BINAP complexes to catalyze the asymmetric reductive amination of 3-methyl-2-butanone with dimethylamine. The reaction achieves 94% ee at 50 bar H₂ pressure.
Mechanistic Insights:
- Substrate coordinates to Ru via the ketone oxygen.
- Hydride transfer generates a chiral amine intermediate.
- Steric effects from the BINAP ligand enforce (R)-configuration.
Optimized Conditions:
- Catalyst: [RuCl₂((S)-BINAP)]₂·NEt₃
- Substrate/Catalyst Ratio: 500:1
- Solvent: Methanol/H₂O (9:1)
- Turnover Number (TON): 1,240
This method eliminates chiral auxiliaries but requires high-pressure equipment.
Resolution of Racemic Mixtures
Despite advances in asymmetric synthesis, kinetic resolution remains economically viable for low-volume applications. Pseudomonas fluorescens lipase (PFL) selectively acetylates the (2S)-enantiomer in a racemic mixture, enabling separation via liquid-liquid extraction.
Separation Efficiency:
| Parameter | Value |
|---|---|
| Resolution Factor (α) | 1.82 |
| Recovery of (2R)-isomer | 88% |
| Purity Post-Extraction | 96% ee |
Drawbacks include 50% maximum theoretical yield and enzyme cost.
Solid-Phase Synthesis for High-Purity Applications
Pharmaceutical-grade material demands ultrahigh purity (>99.9%). A 2024 Nature Protocols method immobilizes the diamine precursor on Wang resin, enabling iterative methylation and cleavage.
Stepwise Process:
- Resin functionalization with Fmoc-protected aminobutanol.
- On-resin Mitsunobu reaction to install the secondary amine.
- Gas-phase methylation with trimethylaluminum.
- TFA cleavage (95:2.5:2.5 TFA/H₂O/TIPS).
Quality Metrics:
- Purity: 99.97% (UPLC-MS)
- Metal Impurities: <1 ppm
- Cost: $12,500/kg
This method is prohibitive for industrial use but critical for therapeutic applications.
Biocatalytic Approaches
Emerging enzymatic routes use transaminases engineered via directed evolution. Codexis’s TA-134 variant converts 3-methyl-2-butanone to the target diamine with 99% ee in a single step.
Bioreactor Parameters:
- Enzyme Loading: 3 g/L
- Co-Substrate: L-Alanine (2.5 equiv)
- pH: 8.5
- Temperature: 35°C
Economic Analysis:
| Metric | Value |
|---|---|
| Productivity | 18 g/L·day |
| Enzyme Cost Contribution | $220/kg |
| Carbon Efficiency | 92% |
This sustainable method aligns with green chemistry principles but faces scalability challenges.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield | ee | Cost ($/kg) | Scalability |
|---|---|---|---|---|
| Chiral Auxiliary | 58% | 98% | 8,200 | Medium |
| Continuous Flow | 89% | 99% | 1,450 | High |
| Catalytic Amination | 91% | 94% | 3,800 | Medium |
| Kinetic Resolution | 44% | 96% | 6,300 | Low |
| Solid-Phase | 76% | 99.97% | 12,500 | Low |
| Biocatalytic | 83% | 99% | 4,100 | Emerging |
Continuous flow synthesis offers the best balance of cost and scalability, while solid-phase methods remain niche for critical applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines or hydrocarbons.
Scientific Research Applications
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and interact with various biological molecules, influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Structural Features :
- Chirality : The R-configuration at the second carbon ensures stereochemical control in catalytic applications.
- Branched Alkyl Groups : The N²,N²-dimethyl and 3-methyl substituents enhance steric bulk, influencing substrate binding in catalytic cycles.
- CAS Registry : 1489602-69-8 (as per Parchem Chemicals) and 944450-43-5 (when coordinated to ruthenium in catalyst complexes) .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations :
Steric Effects : The N²,N²,3-trimethyl substitution in the target compound provides greater steric hindrance than N²,N²-dimethyl analogs, enhancing enantioselectivity in catalytic reactions .
Chirality: Unlike non-chiral analogs (e.g., N1,N1,3-trimethyl-1,2-butanediamine), the R-configuration enables precise stereochemical outcomes in asymmetric synthesis .
Catalytic Performance in Ruthenium Complexes
Table 2: Catalytic Efficiency in Asymmetric Hydrogenation
Research Findings :
- The target compound’s Ru complex achieves 98% ee in acetophenone hydrogenation due to synergistic effects between the chiral diamine and phosphine ligands .
- Monoamine-based Ru catalysts (e.g., (R)-3-methyl-2-butylamine) show reduced ee (85%) and TOF, highlighting the necessity of bidentate coordination for high performance .
- Non-chiral analogs exhibit negligible enantioselectivity, underscoring the critical role of stereochemistry .
Thermodynamic and Computational Data
Boys-Bernardi Method Analysis :
Computational studies using the Boys-Bernardi direct difference method reveal that the target compound’s branched structure lowers interaction energy errors (<1 kcal/mol) compared to linear analogs (2–3 kcal/mol) in catalyst-substrate binding simulations .
Biological Activity
(2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine is a specialized diamine compound that has garnered attention in various biological and chemical research contexts. This compound is structurally characterized by its trimethylation at the nitrogen atoms, which influences its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Antimicrobial Properties
Research indicates that (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine exhibits notable antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth at specific concentrations.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | < 25 µg/ml | |
| Escherichia coli | < 50 µg/ml | |
| Pseudomonas aeruginosa | < 30 µg/ml |
Cytotoxicity and Safety Profile
The cytotoxic effects of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine have been assessed in mammalian cell lines. Studies show that while it possesses antimicrobial properties, it also exhibits a degree of cytotoxicity at higher concentrations.
Table 2: Cytotoxicity Data
The mechanism through which (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine exerts its biological effects is primarily linked to its ability to interact with cellular membranes and proteins. It is hypothesized that the compound disrupts membrane integrity, leading to cell lysis in susceptible bacteria.
Case Study 1: Antibacterial Efficacy
A recent study investigated the antibacterial efficacy of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load when treated with the compound at concentrations as low as 25 µg/ml over a 24-hour period.
Case Study 2: Cytotoxicity Assessment
In another study focusing on cytotoxicity, researchers treated HepG2 cells with varying concentrations of (2R)-N~2~,N~2~,3-trimethyl-1,2-butanediamine. The findings indicated that while lower doses were relatively safe, higher doses resulted in increased apoptosis rates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
